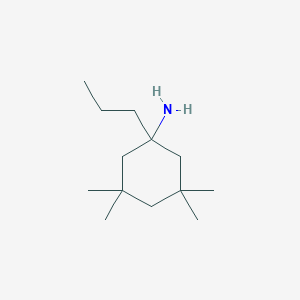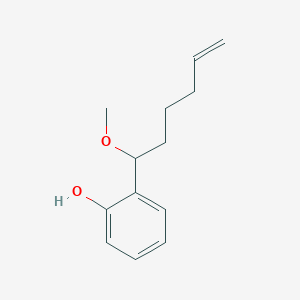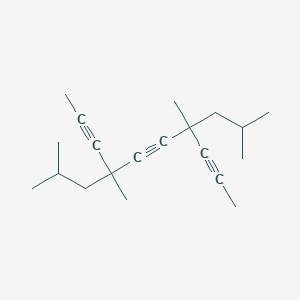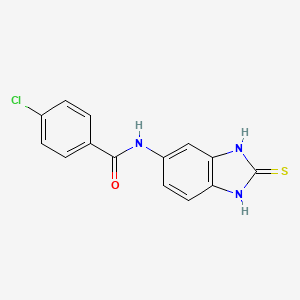![molecular formula C38H32P2 B14250019 [[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) CAS No. 184714-26-9](/img/structure/B14250019.png)
[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is an organophosphorus compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of [1,1’-Biphenyl]-3,5-diylbis(methylene) with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction may require a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require a catalyst, such as palladium or platinum, and are carried out in solvents like THF or dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the substituent introduced.
Applications De Recherche Scientifique
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these complexes in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.
Mécanisme D'action
The mechanism by which [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It forms stable complexes with metals, which can then participate in various catalytic cycles. The compound’s ability to stabilize metal centers and facilitate electron transfer is key to its effectiveness in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with similar ligand properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric catalysis.
Uniqueness
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides a distinct steric and electronic environment. This uniqueness allows it to form complexes with different properties compared to other similar ligands, making it valuable in specialized catalytic applications.
Propriétés
Numéro CAS |
184714-26-9 |
|---|---|
Formule moléculaire |
C38H32P2 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
[3-(diphenylphosphanylmethyl)-5-phenylphenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H32P2/c1-6-16-33(17-7-1)34-27-31(29-39(35-18-8-2-9-19-35)36-20-10-3-11-21-36)26-32(28-34)30-40(37-22-12-4-13-23-37)38-24-14-5-15-25-38/h1-28H,29-30H2 |
Clé InChI |
GAOKNUJVEMLRMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)

![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)


![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)

